ADC vs. MDC: MPO Inhibition Potency
In vitro enzymatic assays reveal that MPO-IN-6 (ADC) inhibits myeloperoxidase with an IC50 of 10 µM, whereas its close structural analog, MDC, demonstrates greater potency and selectivity for MPO [1]. The study explicitly notes that MDC is more selective toward MPO and more potent than ADC [1].
| Evidence Dimension | Myeloperoxidase (MPO) inhibition IC50 |
|---|---|
| Target Compound Data | 10 µM |
| Comparator Or Baseline | MDC (N-(4-methoxybenzyl)-6-nitrobenzo-[1,3]-dioxole-5-carboxamide) |
| Quantified Difference | MDC is more potent than ADC; exact fold-difference not quantified in the abstract but stated qualitatively |
| Conditions | In vitro enzymatic assay; details available in full text of ACS Omega 2024 |
Why This Matters
This establishes ADC's baseline MPO inhibitory activity relative to a direct structural comparator, enabling researchers to select ADC when moderate MPO inhibition combined with other activities is desired over the higher potency of MDC.
- [1] Rajan R, Karthikeyan S, Desikan R. Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives as Potential Myeloperoxidase Inhibitors for Cardiovascular Protection. ACS Omega. 2024 Feb 7;9(7):7850-7868. View Source
